CYP51-IN-12 mechanism of action
CYP51-IN-12 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of VNI, a Potent CYP51 Inhibitor
Introduction
Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway, conserved across fungi, protozoa, plants, and animals.[1] In fungi and protozoa, this pathway leads to the production of ergosterol (B1671047), an essential component for maintaining the integrity and fluidity of their cell membranes.[2] The critical role of CYP51 in these organisms has made it a primary target for the development of antimicrobial agents, most notably azole antifungals.[1]
This guide provides a detailed examination of the mechanism of action of N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, known as VNI. VNI is an experimental, potent, and specific inhibitor of protozoan CYP51, particularly that of Trypanosoma cruzi, the causative agent of Chagas disease.[3][4] VNI serves as an exemplary case study to understand the molecular interactions, cellular consequences, and experimental evaluation of this important class of enzyme inhibitors.
Core Mechanism of Action
The primary mechanism of action of VNI is the direct inhibition of the CYP51 enzyme. This inhibition occurs through a high-affinity interaction within the enzyme's active site, effectively blocking its catalytic function. The key molecular interactions are:
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Heme Coordination: VNI, like other azole-based inhibitors, possesses an imidazole (B134444) ring. The nitrogen atom (N3) of this ring coordinates directly to the heme iron atom located at the core of the CYP51 active site.[5][6] This coordination prevents the binding and activation of molecular oxygen, a critical step for the monooxygenase activity of the enzyme.[5]
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Active Site Occupancy: Beyond the heme coordination, the non-ligated portion of the VNI molecule forms multiple van der Waals and hydrophobic interactions with the amino acid residues lining the CYP51 active site.[5][7] The specific conformation of VNI allows it to fit snugly within the binding cavity, displacing the natural substrate, lanosterol (B1674476) (or its derivatives).[6] The structure of VNI, with its distinct arms, occupies both the substrate access channel and deeper hydrophobic pockets of the active site, contributing to its high potency.[6]
By blocking the active site, VNI prevents CYP51 from catalyzing the oxidative removal of the 14α-methyl group from sterol precursors. This enzymatic step is essential for the synthesis of mature ergosterol.[2]
Cellular and Physiological Consequences
The inhibition of CYP51 by VNI triggers a cascade of detrimental downstream effects within the parasite:
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Disruption of Ergosterol Biosynthesis: The most immediate consequence is the cessation of ergosterol production. This depletes the parasite's supply of a vital membrane component.[8]
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Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as eburicol.[8] The integration of these abnormal sterols into the parasite's membranes disrupts their physicochemical properties, leading to increased permeability and loss of structural integrity.[5]
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Ultrastructural Damage: Treatment with VNI induces profound morphological changes in T. cruzi. Transmission electron microscopy has revealed significant damage to the Golgi apparatus and endoplasmic reticulum. A characteristic feature of VNI's effect is the formation of membrane blebs on the parasite's surface, indicative of an autophagic phenotype and severe cellular stress.[3]
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Parasite Death: The combination of ergosterol depletion, accumulation of toxic sterols, and widespread membrane damage ultimately leads to the arrest of cell growth and parasite death.[8] VNI is effective against multiple life stages of T. cruzi, including the intracellular amastigote form, which is responsible for the chronic stage of Chagas disease.[5][8]
Quantitative Data
The efficacy of VNI and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize key data points from the literature.
Table 1: In Vitro Activity of VNI and Derivative VNI/VNF against Trypanosoma cruzi [5][9]
| Compound | T. cruzi Strain | Parasite Form | EC50 (µM) |
| VNI | Y | Bloodstream Trypomastigotes | 11 |
| Y & Colombiana | Culture-Derived Trypomastigotes | ~3.0 | |
| Y | Intracellular Amastigotes | 0.9 ± 0.2 | |
| VNI/VNF | Y | Bloodstream Trypomastigotes | 32 |
Table 2: Cytotoxicity and Selectivity Index [5]
| Compound | Cell Type | Assay Duration | LC50 / EC50 (µM) | Selectivity Index (SI) |
| VNI | Cardiac Cells | 24 h | 200 | >222 |
| Cardiac Cells | 48 h | 50 | 55 | |
| VNI/VNF | Cardiac Cells | 48 h | 150 | 170 |
Table 3: In Vivo Efficacy of VNI in Murine Models of Chagas Disease [4][5]
| T. cruzi Strain | Treatment Regimen | Outcome |
| Tulahuen | 25 mg/kg for 30 days | 100% cure in acute and chronic models |
| Y & Colombiana | 25 mg/kg twice daily | Significant reduction in parasitemia, 100% survival |
Experimental Protocols
The characterization of VNI's mechanism of action relies on a suite of established experimental methodologies.
In Vitro Antiparasitic Activity Assay
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Objective: To determine the concentration of the inhibitor required to reduce parasite viability by 50% (EC50).
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Methodology:
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Parasite Culture: T. cruzi trypomastigotes are harvested from cell culture or infected mice. Intracellular amastigote assays use infected host cells (e.g., cardiac myocytes).
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Compound Dilution: VNI is serially diluted in an appropriate solvent and added to the parasite or infected cell cultures in 96-well plates.
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Incubation: Plates are incubated at 37°C for a defined period (e.g., 24-48 hours).
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Viability Assessment: Parasite viability is assessed. For motile trypomastigotes, this can be done by direct counting using a hemocytometer. For intracellular amastigotes, host cells are fixed, stained (e.g., with Giemsa), and the number of infected cells or amastigotes per cell is counted microscopically.
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Data Analysis: The percentage of parasite reduction is plotted against the inhibitor concentration, and the EC50 value is calculated using a dose-response curve fit.[5]
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Transmission Electron Microscopy (TEM)
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Objective: To visualize the ultrastructural changes in the parasite upon treatment with the inhibitor.
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Methodology:
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Treatment: T. cruzi parasites are incubated with a specific concentration of VNI (e.g., 1 µM) for a set time.
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Fixation: Parasites are pelleted and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde.
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Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, dehydrated through an ethanol (B145695) series, and embedded in resin.
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Sectioning and Imaging: Ultrathin sections are cut, placed on copper grids, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope.[3]
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Ames Test (Bacterial Reverse Mutation Assay)
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Objective: To assess the mutagenic potential of the compound.
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Methodology:
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Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
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Exposure: The bacterial strains are exposed to various concentrations of VNI, both with and without a metabolic activation system (S9 mix from rat liver).
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Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
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Incubation and Counting: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
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Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential. VNI was found to have no mutagenic potential at concentrations up to 3.5 µM.[3]
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Visualizations
Ergosterol Biosynthesis Pathway and VNI Inhibition
Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by VNI.
Experimental Workflow for VNI Evaluation
Caption: A typical experimental workflow for characterizing a CYP51 inhibitor like VNI.
Logical Flow of VNI's Mechanism of Action
Caption: Cause-and-effect diagram illustrating VNI's mechanism of action from molecular binding to cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor VNI against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
